MBC-11 triethylamine
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Overview
Description
MBC-11 triethylamine is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine. This compound has shown potential in treating tumor-induced bone disease by targeting and concentrating its active components at the site of disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MBC-11 triethylamine involves the covalent linkage of bisphosphonate etidronate to cytarabine. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and polyethylene glycol, with the addition of surfactants like Tween 80 to ensure proper solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions
MBC-11 triethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can occur, particularly at the cytarabine moiety, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
MBC-11 triethylamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bone-targeting drug delivery systems.
Biology: Investigated for its effects on bone cell metabolism and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone disease.
Industry: Utilized in the development of new bone-targeting drugs and delivery systems .
Mechanism of Action
MBC-11 triethylamine exerts its effects by targeting bone tissue and releasing active concentrations of cytarabine at the site of disease. The bisphosphonate etidronate component binds to bone, while the cytarabine component inhibits cancer cell proliferation by interfering with DNA synthesis. This dual mechanism allows for targeted treatment of bone-associated cancers .
Comparison with Similar Compounds
Similar Compounds
Zoledronate: Another bisphosphonate used for bone-targeting but lacks the antimetabolite component.
Pamidronate: Similar to zoledronate but with different pharmacokinetic properties.
Alendronate: A bisphosphonate used for osteoporosis treatment but not linked to an antimetabolite
Uniqueness
MBC-11 triethylamine is unique due to its dual-action mechanism, combining bone-targeting properties with antimetabolite activity. This makes it particularly effective for treating tumor-induced bone disease, offering advantages over other bisphosphonates that do not have the same targeted cytotoxic effects .
Properties
Molecular Formula |
C17H35N4O14P3 |
---|---|
Molecular Weight |
612.4 g/mol |
IUPAC Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C11H20N3O14P3.C6H15N/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;1-4-7(5-2)6-3/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);4-6H2,1-3H3/t5-,7-,8+,9-,11?;/m1./s1 |
InChI Key |
KSJMUOBBQFQDAA-UIRRGPDLSA-N |
Isomeric SMILES |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
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